REACTION_CXSMILES
|
[CH3:1][NH2:2].Cl[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13].[OH-].[Na+]>O>[CH3:1][NH:2][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13] |f:2.3|
|
Name
|
aqueous solution
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCCCCCO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
ADDITION
|
Details
|
Then, ethanol was added
|
Type
|
CUSTOM
|
Details
|
sodium chloride thus precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off from the filtrate
|
Type
|
DISTILLATION
|
Details
|
the resulting solution was further subjected to distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCCCCCCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |